3-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene ring, a thiadiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the benzothiophene core, followed by the introduction of the thiadiazole ring and the carboxamide group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(propan-2-yl)propanamide
- 5-chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-phenylethyl)benzamide
- 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide
Uniqueness
Compared to similar compounds, 3-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties. The presence of both the benzothiophene and thiadiazole rings imparts specific reactivity and potential bioactivity that may not be observed in other related compounds.
Properties
IUPAC Name |
3-chloro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS2/c1-7(2)13-17-18-14(21-13)16-12(19)11-10(15)8-5-3-4-6-9(8)20-11/h3-7H,1-2H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRJWQYTYBTEMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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